
4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-Aminophényl)-1H-1,2,4-triazol-5-yl)-2-méthoxyphénol est un composé organique complexe qui présente un cycle triazole, un groupe aminophényle et un fragment méthoxyphénol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(3-(4-Aminophényl)-1H-1,2,4-triazol-5-yl)-2-méthoxyphénol implique généralement plusieurs étapes, commençant par la préparation du cycle triazole. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction entre la 4-aminophénylhydrazine et le 2-méthoxybenzaldéhyde peut produire le composé triazole souhaité par une série de réactions de condensation et de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Cela peut inclure l'utilisation de catalyseurs, le contrôle de la température et des techniques de purification telles que la recristallisation ou la chromatographie. Les méthodes industrielles spécifiques peuvent varier en fonction de l'échelle de production et de l'application souhaitée du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(3-(4-Aminophényl)-1H-1,2,4-triazol-5-yl)-2-méthoxyphénol peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe phénolique peut être oxydé pour former des quinones.
Réduction : Le groupe nitro peut être réduit en amine.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la transformation souhaitée .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe phénolique peut produire des quinones, tandis que la réduction du groupe nitro peut produire des amines .
4. Applications de la recherche scientifique
Le 4-(3-(4-Aminophényl)-1H-1,2,4-triazol-5-yl)-2-méthoxyphénol a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques .
5. Mécanisme d'action
Le mécanisme d'action du 4-(3-(4-Aminophényl)-1H-1,2,4-triazol-5-yl)-2-méthoxyphénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou interférer avec les voies de signalisation cellulaire, ce qui entraîne ses effets biologiques observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mécanisme D'action
The mechanism of action of 4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Disulfure de 4-aminophényle : Connu pour ses propriétés de réticulation dans les réactions de polymérisation.
Sulfone de 4-aminophényle : Utilisé dans la synthèse de produits pharmaceutiques et connu pour ses propriétés antimicrobiennes.
4-ANPP : Un intermédiaire dans la synthèse du fentanyl et des composés apparentés.
Unicité
Le 4-(3-(4-Aminophényl)-1H-1,2,4-triazol-5-yl)-2-méthoxyphénol est unique en raison de sa combinaison d'un cycle triazole, d'un groupe aminophényle et d'un fragment méthoxyphénol. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la distinguent des autres composés similaires .
Propriétés
Formule moléculaire |
C15H14N4O2 |
|---|---|
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H14N4O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,16H2,1H3,(H,17,18,19) |
Clé InChI |
NWFOJYJCUZMYEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


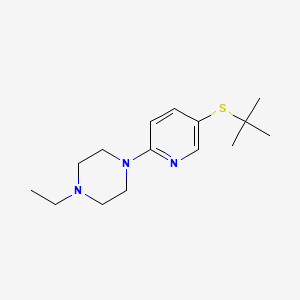
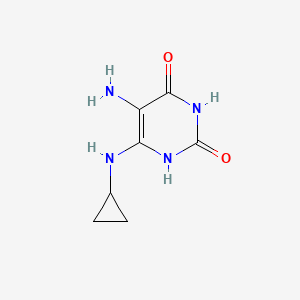
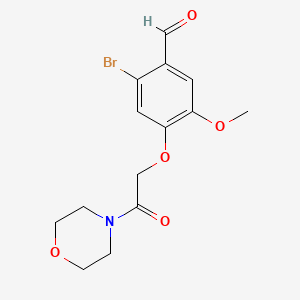

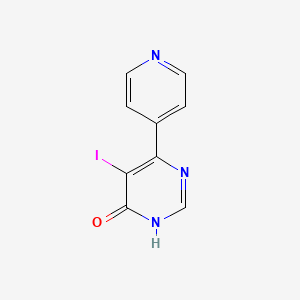
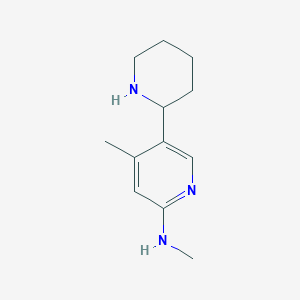
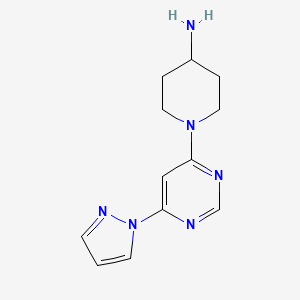
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
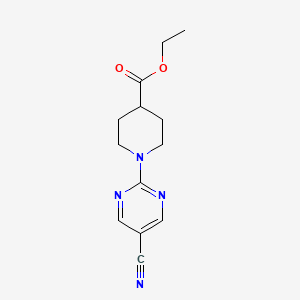
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)
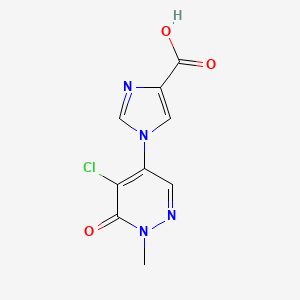
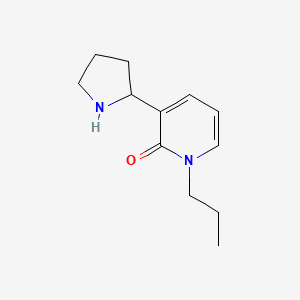

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)
